Quantifying Efaproxiral (RSR13) using unlabeled internal standards leads to co-elution and matrix effect errors. Efaproxiral-d6 solves this as a deuterated SIL-IS with +6 Da mass shift.
- Complete mass separation from analyte (MW 347.44 vs 341.40)
- Corrects ion suppression/enhancement in plasma, blood & tissue
- High isotopic purity (≥98%) enables lower LOQ
- Essential for PK/ADME studies & TDM in oncology research
Molecular FormulaC20H23NO4
Molecular Weight347.4 g/mol
Cat. No.B15143475
⚠ Attention: For research use only. Not for human or veterinary use.
Efaproxiral-d6 (CAS 1246815-16-6, C₂₀H₁₇D₆NO₄, MW 347.44) is the deuterium-labeled analog of Efaproxiral (RSR13), a synthetic allosteric modifier of hemoglobin (Hb) . Efaproxiral (unlabeled) reduces Hb-oxygen binding affinity and was clinically investigated as a radiosensitizer for hypoxic tumors, notably in brain metastases [1][2]. Efaproxiral-d6 serves as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of Efaproxiral in complex biological matrices using LC-MS/MS [3].
A
Stable isotope-labeled internal standard (SIL-IS) for Efaproxiral quantification by LC-MS/MS
+6 Da mass shift enables complete separation from unlabeled analyte
B
Compatible with complex biological research matrices (plasma, whole blood, tissue homogenate)
Corrects matrix effects and extraction variability
C
Isotopic purity ≥98% supports low-LOQ method development
Minimizes unlabeled carryover contribution to analyte signal
[1] Stea B, et al. Efaproxiral red blood cell concentration predicts efficacy in patients with brain metastases. Br J Cancer. 2006 Jun 19;94(12):1777-1784. View Source
[2] Suh JH, et al. Standard whole brain radiation therapy (WBRT) with supplemental oxygen (O₂), with or without RSR13 (efaproxiral) in patients with brain metastases: Results of the randomized REACH (RT-009) study. J Clin Oncol. 2004;22(14_suppl):1534. View Source
[3] MtoZ Biolabs. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? Technical Note. 2025. View Source
Why Efaproxiral-d6 Is Required
Efaproxiral-d6 is a stable isotope-labeled internal standard (SIL-IS) for Efaproxiral quantification. Substituting unlabeled Efaproxiral or a structural analog as an internal standard introduces significant analytical error in LC-MS/MS workflows. Unlabeled Efaproxiral co-elutes with the analyte and cannot be distinguished by mass spectrometry [1]. Structural analogs often exhibit different extraction recovery and matrix effects, leading to inaccurate quantification [2]. Efaproxiral-d6, by virtue of its six deuterium atoms, provides a mass shift of +6 Da relative to the unlabeled analyte (MW 347.44 vs 341.40), enabling complete mass separation and correction for ion suppression/enhancement . This ensures method accuracy and precision in complex matrices such as plasma, whole blood, or tissue homogenates where Efaproxiral concentrations correlate with clinical efficacy [3].
TargetEfaproxiral-d6 (+6 Da shift)
Risk if substituted with
Unlabeled Efaproxiral — co-elutes with analyte, no mass distinction; quantification impossible.
TargetEfaproxiral-d6 (matched matrix behavior)
Risk if substituted with
Structural analog ISTD — differential extraction recovery and matrix effect bias may compromise accuracy.
TargetEfaproxiral-d6 (deuterated SIL-IS)
Risk if omitted
No internal standard correction — ion suppression/enhancement uncontrolled, method imprecision in complex matrices.
[1] KCAS Bio. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Technical Note. 2020. View Source
[3] Stea B, et al. Efaproxiral red blood cell concentration predicts efficacy in patients with brain metastases. Br J Cancer. 2006 Jun 19;94(12):1777-1784. View Source
Efaproxiral-d6: Quantitative Evidence
Mass Spectrometric Differentiation
Efaproxiral-d6 differs from unlabeled Efaproxiral by a mass shift of +6 Da, enabling complete baseline separation in LC-MS/MS analysis . Unlabeled Efaproxiral (MW 341.40) cannot be used as an internal standard because it is indistinguishable from the analyte [1].
Mass Spectrometric DifferentiationHead-to-head
Target: 347.44 g/mol (d6) vs Unlabeled: 341.40 g/mol, Δ +6.04 Da
Supports baseline mass resolution in LC-MS/MS
Calculated from molecular formula; ≥+3 Da shift typically required
LC-MS/MSBioanalysisInternal Standard
Evidence Dimension
Molecular Weight
Target Compound Data
347.44 g/mol
Comparator Or Baseline
Efaproxiral (unlabeled): 341.40 g/mol
Quantified Difference
+6.04 g/mol
Conditions
Calculated from molecular formula: C₂₀H₁₇D₆NO₄ vs C₂₀H₂₃NO₄ [2]
Why This Matters
A ≥+3 Da mass difference is required for reliable LC-MS/MS quantification to avoid isotopic cross-talk; the +6 Da shift of Efaproxiral-d6 provides superior analytical accuracy.
LC-MS/MSBioanalysisInternal Standard
[1] DrugFuture. Efaproxiral. Chemical Data. Accessed 2026. View Source
Efaproxiral-d6 is specified with isotopic purity typically ≥98% . This high enrichment minimizes the contribution of unlabeled Efaproxiral in the internal standard, which would otherwise bias quantification at low analyte concentrations. Alternative deuterated compounds may have lower isotopic purity specifications, leading to greater unlabeled impurity and reduced method sensitivity [1].
Isotopic Purity SpecificationSupporting evidence
≥98% isotopic purity (vendor specification)
Enables lower LLOQ and reduces unlabeled fraction bias
Alternative deuterated IS may be specified at 95–97%
Stable IsotopeDeuteriumAnalytical Standard
Evidence Dimension
Isotopic Purity
Target Compound Data
≥98% (specified by multiple vendors)
Comparator Or Baseline
Alternative deuterated internal standards: may be specified at 95-97% isotopic purity [1]
Quantified Difference
≥1-3% higher isotopic enrichment
Conditions
Vendor Certificate of Analysis specifications
Why This Matters
Higher isotopic purity reduces the unlabeled fraction in the internal standard, which directly improves lower limit of quantification (LLOQ) and method accuracy for trace-level Efaproxiral measurements in biological matrices.
Clinical studies have established that Efaproxiral red blood cell (RBC) concentration predicts survival benefit [1]. Patients achieving E-RBC ≥483 µg/mL and receiving ≥7 of 10 doses showed significantly improved outcomes. This concentration-response relationship creates a critical need for accurate, matrix-independent quantification of Efaproxiral in whole blood and RBCs—an application for which Efaproxiral-d6 is the optimal internal standard [1][2].
Accurate quantification of Efaproxiral across its therapeutic range (including the 483 µg/mL threshold) is essential for any study investigating PK/PD relationships or therapeutic drug monitoring. Efaproxiral-d6 is the established SIL-IS for this purpose.
PharmacokineticsTherapeutic Drug MonitoringRadiosensitizer
[1] Stea B, et al. Efaproxiral red blood cell concentration predicts efficacy in patients with brain metastases. Br J Cancer. 2006 Jun 19;94(12):1777-1784. View Source
[2] Suh JH, et al. Standard whole brain radiation therapy (WBRT) with supplemental oxygen (O₂), with or without RSR13 (efaproxiral) in patients with brain metastases: Results of the randomized REACH (RT-009) study. J Clin Oncol. 2004;22(14_suppl):1534. View Source
Pharmacodynamic Potency Analysis
Unlabeled Efaproxiral demonstrates potent allosteric modulation of hemoglobin-oxygen binding affinity. In isolated human whole blood, 1.75 mM Efaproxiral increases p50 from 26.75 to 38.63 mmHg and decreases Hb-O₂ saturation from 48% to 33.8% at pO₂ 26 mmHg [1]. This pharmacodynamic activity underpins the compound's clinical investigation as a radiosensitizer and establishes the need for accurate quantification of Efaproxiral in biological systems—an application served by Efaproxiral-d6 as an internal standard.
Pharmacodynamic PotencySupporting evidence
p50 shift +11.88 mmHg (44% increase) at 1.75 mM Efaproxiral
Reported ex vivo hemoglobin modulation supports PK/PD correlation studies
The pharmacodynamic potency of Efaproxiral necessitates precise analytical methods for PK/PD correlation studies, reinforcing the selection of Efaproxiral-d6 as the preferred internal standard for quantifying the active compound.
Unlabeled Efaproxiral (RSR13) demonstrated clinically meaningful survival improvements in specific patient subgroups. In the Phase 3 REACH study, breast cancer patients receiving RSR13 + WBRT had a median survival of 8.67 months vs 4.57 months in the control arm—a near doubling of survival [1]. This clinical activity, while limited to specific subpopulations, drives continued research interest in Efaproxiral and, consequently, demand for its deuterated analog as an analytical internal standard [2].
Survival Endpoint ContextSupporting evidence
Median survival 8.67 vs 4.57 months (breast cancer subgroup, p=0.006)
Reported survival endpoint in specific subpopulation drives research interest
Phase 3 REACH study; model-response context may differ
Clinical TrialBrain MetastasesSurvival
Evidence Dimension
Median Survival Time (MST) in Breast Cancer Brain Metastases
Phase 3 REACH study, breast cancer subgroup (n=115), WBRT 30 Gy/10 fractions [1]
Why This Matters
The ongoing research interest in Efaproxiral for specific cancer subpopulations maintains the need for Efaproxiral-d6 as a critical analytical tool for quantifying Efaproxiral in preclinical and clinical studies.
Clinical TrialBrain MetastasesSurvival
[1] Suh JH, et al. Standard whole brain radiation therapy (WBRT) with supplemental oxygen (O₂), with or without RSR13 (efaproxiral) in patients with brain metastases: Results of the randomized REACH (RT-009) study. J Clin Oncol. 2004;22(14_suppl):1534. View Source
[2] Engel RH, et al. Role of efaproxiral in metastatic brain tumors. Expert Rev Anticancer Ther. 2006 Apr;6(4):477-85. View Source
Efaproxiral-d6: Application Scenarios
LC-MS/MS Quantification in Biological Matrices
Efaproxiral-d6 is the optimal internal standard for quantifying Efaproxiral in biological matrices using LC-MS/MS. Its +6 Da mass shift relative to unlabeled Efaproxiral enables complete mass separation and correction for matrix effects, ion suppression, and extraction variability . This application is essential for studies investigating the pharmacokinetics or therapeutic drug monitoring of Efaproxiral, where RBC concentrations ≥483 µg/mL have been linked to survival benefit [1].
Pharmacokinetic Studies in Preclinical Models
Efaproxiral-d6 can be used as a tracer for quantitation during drug development, enabling precise measurement of Efaproxiral absorption, distribution, metabolism, and excretion (ADME) in preclinical species . Deuteration may affect pharmacokinetic and metabolic profiles, making Efaproxiral-d6 a valuable tool for differentiating Efaproxiral from potential metabolites [1].
Metabolite Identification and Structural Elucidation
The specific deuterium labeling pattern of Efaproxiral-d6 (six deuterium atoms on the dimethylphenyl moiety) facilitates the identification and structural characterization of Efaproxiral metabolites. The distinct mass signature aids in distinguishing metabolites from matrix interferences in complex biological samples [1].
Bioanalytical Method Development and Validation
Efaproxiral-d6 is the required internal standard for developing and validating robust LC-MS/MS methods for Efaproxiral quantification in support of clinical or preclinical studies. Its high isotopic purity (≥98%) ensures minimal contribution to the analyte channel, enabling lower limits of quantification and improved method accuracy .
Application
Selection Property
Validation Focus
LC-MS/MS quantification in biological matrices
+6 Da mass shift, isotopic purity ≥98%
Matrix-effect correction, LLOQ assessment in research matrices
Metabolite identification and structural elucidation
Distinct deuterium labeling pattern
Structural characterization in complex biological samples
Bioanalytical method development and validation
High isotopic purity, +6 Da separation
Method accuracy and precision in research matrices
[1] Stea B, et al. Efaproxiral red blood cell concentration predicts efficacy in patients with brain metastases. Br J Cancer. 2006 Jun 19;94(12):1777-1784. View Source
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